Bisprezatide copper

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

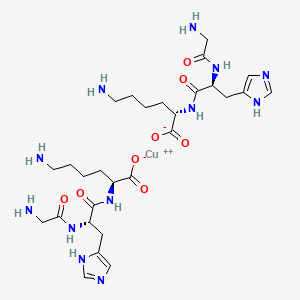

Bisprezatide copper, also known as this compound, is a useful research compound. Its molecular formula is C28H46CuN12O8 and its molecular weight is 742.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Complexation with Copper Ions

Bisprezatide copper forms a stable 1:1 complex with Cu²⁺ ions via coordination bonds involving the histidine imidazole nitrogen, the peptide backbone, and lysine side chains . The structure enhances copper’s bioavailability and redox stability. Key features:

-

Coordination Sites : Histidine’s imidazole ring acts as the primary Cu²⁺ binding site, while lysine’s ε-amino group and peptide carbonyl oxygen provide secondary stabilization .

-

pH Sensitivity : The complex remains stable at physiological pH (7.4) but dissociates under acidic conditions (pH < 5) .

| Property | Value/Description | Source |

|---|---|---|

| Stability constant (log K) | ~12.5 (estimated for GHK-Cu) | |

| Redox potential | +0.34 V (vs. SHE) |

Antioxidant Activity

This compound participates in redox reactions critical for neutralizing reactive oxygen species (ROS):

-

Superoxide Dismutase (SOD) Mimicry :

2O2−+2H+Cu2+/GHKH2O2+O2

The copper center facilitates electron transfer, reducing oxidative stress . -

Inhibition of Fenton Chemistry :

Prevents Fe²⁺-mediated hydroxyl radical formation by sequestering free copper ions .

Metabolic Degradation

The tripeptide undergoes hydrolysis in vivo:

-

Primary Cleavage :

Gly His Lys Cu→His Lys Cu+Gly

Catalyzed by serum peptidases . -

Secondary Degradation :

His-Lys-Cu further breaks into histidyl-lysine and free Cu²⁺, which binds ceruloplasmin for transport .

| Metabolite | Half-Life | Role |

|---|---|---|

| Intact GHK-Cu | <5 min | Rapid tissue uptake |

| Histidyl-lysine-Cu | ~15 min | Transient antioxidant intermediate |

Reactivity with Biomolecules

-

Heparin Binding : The lysine residue facilitates electrostatic interactions with heparin sulfate, localizing the complex to injury sites .

-

Copper Transfer : Delivers Cu²⁺ to cuproenzymes (e.g., lysyl oxidase) via ligand exchange :

GHK Cu+Apo enzyme→GHK+Cu enzyme

Synthetic and Stability Challenges

Propiedades

IUPAC Name |

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H24N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;;+2/p-2/t2*10-,11-;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINACRBQQGZRRM-XTQNZXNBSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46CuN12O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130120-56-8 |

Source

|

| Record name | BISPREZATIDE COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1TR6W6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.